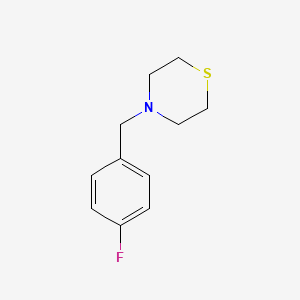

4-(4-Fluorobenzyl)thiomorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGBTECRJAHBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 4 4 Fluorobenzyl Thiomorpholine Within Contemporary Chemical and Biological Research

Significance of Thiomorpholine (B91149) Scaffolds in Medicinal Chemistry and Drug Discovery

The thiomorpholine scaffold, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a thio-analogue of morpholine (B109124) where the oxygen atom is replaced by sulfur. google.comjchemrev.com This structural modification significantly influences the molecule's properties, such as lipophilicity and metabolic stability, making it a valuable component in drug design. mdpi.com The versatility of the thiomorpholine ring is demonstrated by its presence in compounds targeting a wide spectrum of diseases. google.comjchemrev.com

Research has consistently shown that thiomorpholine derivatives possess a diverse range of pharmacological activities. google.comjchemrev.com These include:

Anticancer Activity: Certain thiomorpholine-containing compounds have shown promise as anticancer agents. mdpi.com

Antitubercular and Antimicrobial Effects: The scaffold is a key feature in molecules designed to combat Mycobacterium tuberculosis and other microbial infections. google.comnih.gov

Antioxidant and Hypolipidemic Properties: Some derivatives have been synthesized and shown to exhibit antioxidant effects and the ability to lower cholesterol and triglyceride levels. google.comresearchgate.net

Diverse Biological Targets: The thiomorpholine moiety has been incorporated into molecules targeting a variety of other conditions, including inflammation, protozoal infections, and diabetes, by acting as dipeptidyl peptidase IV (DPP-IV) inhibitors. google.com

Table 1: Selected Biological Activities of Thiomorpholine Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | mdpi.com |

| Antitubercular | Infectious Diseases | google.comnih.gov |

| Antimicrobial | Infectious Diseases | mdpi.com |

| Antioxidant | Various | google.comresearchgate.net |

| Hypolipidemic | Cardiovascular | google.comresearchgate.net |

| Anti-inflammatory | Inflammation | google.com |

| Antiprotozoal | Infectious Diseases | google.com |

| DPP-IV Inhibition | Diabetes | google.com |

Overview of Benzyl-Substituted Thiomorpholine Derivatives in Chemical Synthesis

The introduction of a benzyl (B1604629) group at the nitrogen atom of the thiomorpholine ring creates a class of compounds known as N-benzylthiomorpholines. This substitution is a common strategy in medicinal chemistry to explore the structure-activity relationships of a pharmacophore. The benzyl group itself can be further substituted, as in the case of 4-(4-fluorobenzyl)thiomorpholine, allowing for a systematic investigation of how electronic and steric effects influence biological activity.

The synthesis of benzyl-substituted thiomorpholine derivatives can be achieved through several established chemical routes. Two of the most common methods are:

Nucleophilic Alkylation: This is a straightforward approach where thiomorpholine acts as a nucleophile and reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. For the synthesis of this compound, this would involve the reaction of thiomorpholine with 4-fluorobenzyl chloride or bromide. mdpi.com

Reductive Amination: This two-step, one-pot process involves the reaction of thiomorpholine with an appropriate benzaldehyde (B42025) (in this case, 4-fluorobenzaldehyde) to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired N-benzylated amine. beilstein-journals.orgarkat-usa.org A variety of reducing agents can be employed, with sodium borohydride-acetic acid systems being effective. arkat-usa.org This method is advantageous as it avoids the use of potentially hazardous alkyl halides.

The choice of synthetic route can depend on the availability of starting materials, desired yield, and the presence of other functional groups in the molecule. For instance, the synthesis of a related compound, 4-(4-nitrophenyl)thiomorpholine, has been achieved through a nucleophilic aromatic substitution reaction between thiomorpholine and 4-fluoronitrobenzene. mdpi.com This highlights that the reactivity of the precursors can be harnessed to construct the desired N-substituted thiomorpholine.

The benzyl group is not merely a passive substituent; it can play an active role in the molecule's interaction with its biological target. The aromatic ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can be crucial for binding affinity. The substitution pattern on the benzyl ring, such as the fluorine atom in this compound, can modulate the electronic properties of the ring and influence its metabolic stability and pharmacokinetic profile.

Table 2: Common Synthetic Routes to Benzyl-Substituted Thiomorpholines

| Synthetic Method | Reactants | Key Features |

|---|---|---|

| Nucleophilic Alkylation | Thiomorpholine + Benzyl Halide | Straightforward, often high-yielding. mdpi.com |

| Reductive Amination | Thiomorpholine + Benzaldehyde | One-pot procedure, avoids alkyl halides. beilstein-journals.orgarkat-usa.org |

| Nucleophilic Aromatic Substitution | Thiomorpholine + Activated Aryl Halide | Applicable for aryl-substituted derivatives. mdpi.com |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(4-Fluorobenzyl)thiomorpholine and Analogues

The synthesis of the thiomorpholine (B91149) ring and its derivatives can be achieved through several established routes, including nucleophilic substitution, conventional heating, and microwave-assisted techniques.

A primary method for synthesizing thiomorpholine derivatives involves nucleophilic substitution. For instance, 4-(4-nitrophenyl)thiomorpholine, a precursor to various medicinally important compounds, is synthesized through the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine. mdpi.com This reaction is typically performed by heating the reactants in a solvent like acetonitrile (B52724) in the presence of a base such as triethylamine. mdpi.com The same product can also be obtained using 4-chloronitrobenzene and thiomorpholine in 1-butanol. mdpi.com

Another example involves the synthesis of optically active 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a related morpholine (B109124) analog. This synthesis starts with the reaction of (R)-(+)-a-methylbenzylamine with bromoacetyl bromide, followed by cyclization to form a morpholine ring. clockss.org While this example pertains to a morpholine analog, the principles of nucleophilic substitution are fundamental to the formation of such heterocyclic structures.

Conventional synthesis of thiomorpholine and its derivatives often involves heating the reactants over a period of time. The synthesis of 4-(4-nitrophenyl)thiomorpholine, for example, involves heating a mixture of thiomorpholine, triethylamine, and 4-fluoronitrobenzene in acetonitrile to 85°C for 12 hours. mdpi.com This method results in a high yield of the desired product. mdpi.com

The synthesis of thiomorpholine itself can be achieved through various multi-step conventional methods. These include the transformation of diethanolamine (B148213) using sodium sulfide, the reduction of thiomorpholin-3-one, or the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride with a base. nih.gov However, these conventional methods can be time-consuming, with reaction times ranging from 2 to 54 hours. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Thiomorpholine, 4-fluoronitrobenzene, triethylamine | Acetonitrile, 85°C, 12h | 4-(4-nitrophenyl)thiomorpholine | 95% | mdpi.com |

| 2-(2-chloroethylthio)ethylamine hydrochloride, Et3N | - | Thiomorpholine | - | nih.gov |

Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating for the synthesis of various heterocyclic compounds, including derivatives of morpholine and quinazoline. mdpi.comnih.gov This technique significantly reduces reaction times. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline (B184009) and aryl heterocyclic amines was achieved efficiently using microwave irradiation in 2-propanol. nih.gov Similarly, a series of pyrazolo[1,5-a]pyrimidines were synthesized in good yields (90-95%) in just 15 minutes under microwave conditions. nih.gov While specific examples for the microwave-assisted synthesis of this compound are not detailed in the provided results, the successful application of this technology to similar heterocyclic systems suggests its potential for a more rapid and efficient synthesis of this compound as well. mdpi.comnih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts.

In the synthesis of related compounds, such as optically active morpholine derivatives, the choice of solvent has been shown to be critical in controlling the reaction and achieving high yields. For instance, in the reaction of (R)-(-)-4-epichlorohydrin with 4-fluorobenzylamine, using a hydrocarbon solvent like n-hexane resulted in a high yield of the desired product, while solvents like methanol, chloroform, and THF led to unsatisfactory yields of 30-40%. clockss.org This highlights the importance of solvent selection in directing the reaction towards the desired product and minimizing byproduct formation.

Research into novel synthetic methods for thiomorpholine and its derivatives is ongoing. A notable development is the use of a telescoped photochemical thiol-ene reaction in a continuous flow system to produce thiomorpholine. nih.govchemrxiv.orgnih.gov This method utilizes cysteamine (B1669678) hydrochloride and vinyl chloride as starting materials and a photocatalyst, offering a time- and atom-efficient route to the thiomorpholine core. nih.gov The reaction proceeds in two steps: a photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.govnih.gov This innovative approach demonstrates the potential for developing more sustainable and efficient synthetic routes for thiomorpholine-containing compounds.

Inability to Fulfill Request Due to Lack of Available Data

Following a comprehensive and multi-faceted search of publicly available scientific databases, patents, and scholarly articles, it has been determined that there is no specific, indexed information available regarding the use of the chemical compound This compound as a synthetic building block in the development of more complex molecular architectures.

Extensive searches were conducted using a variety of targeted keywords, including the compound's formal name, potential reaction types, its role as a synthetic intermediate, and its unique Chemical Abstracts Service (CAS) number, 297793-68-7. These efforts did not yield any research findings, detailed synthetic pathways, or data tables illustrating its application as a precursor in further chemical synthesis.

While the broader class of thiomorpholine derivatives is well-documented in medicinal chemistry as being valuable scaffolds and precursors for bioactive molecules, specific examples and research dedicated to the synthetic utility of this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate and verifiable article for the requested section, "2.3. Role as a Synthetic Building Block in Complex Molecular Architectures," as no primary or secondary source material could be found to support the creation of such content. The generation of thoroughly researched, informative, and scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of such data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

A ¹H NMR spectrum of 4-(4-Fluorobenzyl)thiomorpholine would be expected to show distinct signals for each unique proton environment in the molecule. The spectrum would likely be characterized by signals corresponding to the protons of the 4-fluorobenzyl group and the thiomorpholine (B91149) ring.

Expected ¹H NMR Spectral Features:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic Protons (ortho to Fluorine) | 7.00 - 7.20 | Triplet or Doublet of Doublets | 2H |

| Aromatic Protons (meta to Fluorine) | 7.25 - 7.45 | Triplet or Doublet of Doublets | 2H |

| Benzyl (B1604629) Protons (-CH₂-) | 3.50 - 3.70 | Singlet | 2H |

| Thiomorpholine Protons (-N-CH₂-) | 2.70 - 2.90 | Multiplet | 4H |

| Thiomorpholine Protons (-S-CH₂-) | 2.50 - 2.70 | Multiplet | 4H |

Note: This is a hypothetical data table based on chemical shift predictions for similar structures. Actual experimental values may vary.

The aromatic region would display patterns consistent with a 1,4-disubstituted benzene (B151609) ring, with the fluorine atom causing characteristic splitting of the adjacent proton signals. The benzylic protons would likely appear as a singlet, while the protons of the thiomorpholine ring would present as two distinct multiplets due to their different chemical environments adjacent to the nitrogen and sulfur atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Features:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic Carbon (C-F) | 160 - 165 (doublet, ¹JC-F) |

| Aromatic Carbons (C-H) | 115 - 135 |

| Aromatic Carbon (C-CH₂) | 130 - 140 |

| Benzyl Carbon (-CH₂-) | 60 - 65 |

| Thiomorpholine Carbons (-N-CH₂-) | 50 - 55 |

| Thiomorpholine Carbons (-S-CH₂-) | 25 - 30 |

Note: This is a hypothetical data table based on chemical shift predictions for similar structures. Actual experimental values may vary.

The carbon attached to the fluorine atom would show a large coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds. The other aromatic carbons, the benzylic carbon, and the two sets of carbons in the thiomorpholine ring would appear at their respective expected chemical shifts.

To definitively assign all proton and carbon signals and confirm the structure, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring and the thiomorpholine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the 4-fluorobenzyl group and the thiomorpholine ring.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of molecular structure by mapping the electron density of a single crystal. This technique would reveal the precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Growing a suitable single crystal of this compound would be the first and often most challenging step. Once a crystal of sufficient quality is obtained, it would be subjected to X-ray diffraction analysis. The resulting data would allow for the determination of the crystal system, space group, and unit cell dimensions.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

Note: This table presents hypothetical crystallographic parameters for illustrative purposes.

The refined crystal structure would provide a wealth of information about the molecular geometry. Key parameters to be analyzed would include the bond lengths and angles of the 4-fluorophenyl group and the thiomorpholine ring. Of particular interest would be the conformation of the six-membered thiomorpholine ring, which is expected to adopt a chair conformation, similar to what has been observed for other thiomorpholine derivatives. The orientation of the 4-fluorobenzyl substituent (axial vs. equatorial) on the nitrogen atom would also be definitively determined. The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond types. For this compound, the IR spectrum is expected to exhibit characteristic peaks corresponding to its constituent parts: the 4-fluorobenzyl group and the thiomorpholine ring.

Key expected IR absorption bands would include C-H stretching vibrations of the aromatic ring and the methylene (B1212753) groups of the thiomorpholine ring, typically observed in the 3100-2850 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring would likely appear in the 1600-1450 cm⁻¹ range. A significant and diagnostically important band would be the C-F stretching vibration of the fluorobenzyl group, which is anticipated to be strong and is typically found in the 1250-1000 cm⁻¹ region. The C-N stretching of the tertiary amine in the thiomorpholine ring would also produce a characteristic absorption, likely in the 1250-1020 cm⁻¹ range. Furthermore, the C-S stretching vibration of the thiomorpholine ring is expected to be observed in the 800-600 cm⁻¹ region, although it is often weak.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 |

| C-F Stretch | 1250 - 1000 |

| C-S Stretch | 800 - 600 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations and the C-S bond. The symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The C-S stretching vibration, which can be weak in the IR spectrum, is generally more prominent in the Raman spectrum. The C-H stretching vibrations would also be visible, providing a comprehensive vibrational profile when combined with IR data.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic Ring Breathing | ~1000 |

| C-S Stretch | 800 - 600 |

Other Advanced Characterization Techniques

Beyond vibrational spectroscopy, other advanced analytical methods are crucial for the unambiguous structural elucidation and confirmation of the elemental composition of this compound.

Mass Spectrometry (e.g., HR-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₄FNS), the expected exact mass of the molecular ion [M]⁺ would be a key piece of data for its identification.

In addition to the molecular ion peak, the mass spectrum would display a characteristic fragmentation pattern. The fragmentation of this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the 4-fluorobenzyl cation (m/z 109) and the thiomorpholine radical cation. Other fragmentations could involve the loss of small neutral molecules from the thiomorpholine ring.

Table 3: Predicted High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion/Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | ~211.0882 |

| [C₇H₆F]⁺ (4-Fluorobenzyl) | ~109.0453 |

| [C₄H₈NS]⁺ (Thiomorpholine) | ~102.0428 |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₁H₁₄FNS, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound.

Table 4: Predicted Elemental Analysis Data for this compound (C₁₁H₁₄FNS)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 62.52 |

| Hydrogen (H) | 6.68 |

| Nitrogen (N) | 6.63 |

| Sulfur (S) | 15.17 |

| Fluorine (F) | 9.00 |

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would identify the lowest energy arrangement of the atoms in 4-(4-Fluorobenzyl)thiomorpholine. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero.

Conformational analysis would further explore the different spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds. For this compound, this would involve examining the orientation of the 4-fluorobenzyl group relative to the thiomorpholine (B91149) ring and the puckering of the thiomorpholine ring itself. The relative energies of these conformers would be calculated to identify the most stable and populated conformations at a given temperature.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations would provide a detailed picture of the electron distribution within this compound. Central to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. Analysis would pinpoint the locations of the HOMO and LUMO on the molecular structure, revealing the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes. First, they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). Second, they predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching of the C-F bond, the N-H wagging in the thiomorpholine ring, or the aromatic C-H stretches. The predicted spectrum can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

DFT methods can also be employed to predict various spectroscopic properties. A particularly useful application is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., 1H, 13C, 19F) in the presence of a magnetic field, the chemical shifts can be predicted.

These theoretical chemical shifts for this compound would be invaluable for assigning the signals in experimentally obtained NMR spectra, helping to confirm the molecule's structure. Comparing the calculated and experimental shifts provides a stringent test of the accuracy of the computed molecular geometry.

Chemical reactions are most often carried out in a solvent. Computational models can account for the influence of a solvent on the molecule's properties using various solvation models. These models can simulate how the solvent environment affects the conformational preferences and electronic structure of this compound.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would highlight the electronegative fluorine and sulfur atoms as potential sites for interaction with electrophiles, and the regions around the hydrogen atoms as having a more positive potential.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to study the flexibility of the thiomorpholine ring and the rotational freedom of the benzyl (B1604629) substituent. In a biological context, if the molecule were being studied as a potential ligand, MD simulations could be used to model its interaction with a target protein, providing details on the stability of the binding pose and the key intermolecular interactions. As with DFT, specific MD simulation studies for this compound are not currently found in the public literature.

Table 2: Compound Name Mentioned

| Compound Name |

|---|

Conformational Dynamics and Stability Studies

While specific conformational studies on this compound are not extensively detailed in the provided literature, analysis of the closely related analogue, 4-(4-nitrophenyl)thiomorpholine, offers significant insights into the likely conformational behavior of the thiomorpholine ring.

Structural characterization of this analogue through X-ray crystallography and DFT calculations revealed that the thiomorpholine ring consistently adopts a low-energy chair conformation. In this stable arrangement, the substituted phenyl group (in this case, a 4-nitrophenyl group) is positioned in a quasi-axial orientation relative to the saturated six-membered ring. This preference for a chair conformation is an intrinsic property of the thiomorpholine scaffold. The C-S-C bond angle within the ring is noted to be approximately 10° smaller than a regular tetrahedral angle. It is anticipated that this compound would exhibit similar conformational characteristics, with its thiomorpholine core maintained in a stable chair form. The dynamic behavior of the fluorobenzyl group, particularly the rotation around the N-C bond, would be a key factor in its interaction with protein binding sites.

Intermolecular Interaction Analysis

The intermolecular interactions of this compound are crucial for its behavior in a biological environment and in the solid state. Studies on its nitrophenyl analogue show that the molecule can form centrosymmetric dimers in the crystal lattice. These dimers are stabilized by a combination of weak intermolecular C–H···O hydrogen bonds and face-to-face aromatic stacking of the phenyl rings.

For this compound, similar interactions are expected. The aromatic fluorobenzyl ring can participate in hydrophobic and π-π stacking interactions within a protein's binding pocket. The fluorine atom itself can alter the electronic properties of the aromatic ring and may participate in forming specific intermolecular contacts, such as hydrogen bonds or halogen bonds, which can influence binding affinity and specificity. The thiomorpholine sulfur atom increases the lipophilicity of the molecule compared to its morpholine (B109124) counterpart.

Molecular Docking Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding the structural basis of therapeutic activity and is widely applied in drug discovery. For this compound, docking studies would elucidate how it fits into the active site of a target protein, revealing key binding interactions that are essential for its biological function.

Ligand-Protein Binding Mode Prediction

Predicting the binding mode of this compound involves placing it within the binding site of a target receptor and evaluating the resulting interactions. The process considers the flexibility of the ligand, allowing its various conformations to be sampled. The goal is to identify the most stable binding pose, which is assumed to be the most likely bioactive conformation.

Key interactions for this compound would involve:

The 4-Fluorobenzyl Group: This moiety can fit into hydrophobic pockets of the receptor. The aromatic ring is capable of forming π-π stacking or π-cation interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

The prediction of multiple binding modes is also a critical consideration, as a ligand may adopt several different, energetically similar poses within a flexible binding site.

Target Affinity and Specificity Assessment

Once a binding mode is predicted, computational scoring functions are used to estimate the binding affinity between the ligand and the protein. These scores, such as the Glide XP GScore or GOLD fitness score, rank different poses and can be used to compare different ligands. A lower binding energy score generally indicates a higher predicted affinity.

These computational predictions of affinity can be correlated with experimental data, such as the half-maximal inhibitory concentration (IC50). For instance, a related compound containing a fluorobenzyl moiety, 4-(6-((4-fluorobenzyl)(methyl)amino)imidazo[1,2-b]pyridazin-3-yl)benzamide, has a recorded IC50 value, demonstrating the contribution of this group to binding affinity. Assessing the docking scores of this compound against various targets can help in evaluating its potential affinity and specificity, guiding further experimental testing.

Applications in Virtual Screening and Hit Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Both ligand-based and structure-based VS approaches are employed to discover novel "hit" compounds.

In a structure-based VS campaign, compounds like this compound would be docked against a target protein structure. The resulting hits are ranked by their docking scores, and the top-ranking compounds are selected for experimental testing. This approach has proven to be more efficient than traditional high-throughput screening (HTS), with typical hit rates for prospective virtual screens ranging from 1% to 40%, compared to 0.01% to 0.14% for HTS. The use of pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, can further refine the screening process. The identification of this compound or its derivatives through such campaigns would mark it as a valuable starting point for medicinal chemistry optimization.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds and guide the design of more effective analogues.

For a series of compounds including this compound, a QSAR model would be developed by first calculating a range of molecular descriptors. These can include electronic (e.g., dipole moment, polarization), steric (e.g., molecular volume), and lipophilicity (e.g., LogP) properties. A statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is then used to build an equation correlating these descriptors with the observed biological activity.

Based on QSAR studies of related morpholine-containing derivatives, several descriptors are likely to be significant for the activity of this compound.

Table 1: Relevant QSAR Descriptors and Their Potential Influence on Activity

| Descriptor | Description | Likely Influence on Activity | Reference |

| Lipophilicity (LogP) | The measure of a compound's solubility in a non-polar solvent versus a polar one. | A decrease in lipophilicity may lead to an increase in antioxidant activity. | |

| Molecular Volume | The volume occupied by the molecule. | Smaller molecular volume and surface area may correlate with higher activity. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | An increase in the magnitude of the dipole moment may enhance activity. | |

| Polarizability | The ability of the molecule's electron cloud to be distorted by an electric field. | Decreased polarizability has been correlated with increased antioxidant activity in similar structures. | |

| Hydration Energy | The energy released upon solvation of the molecule by water. | A reduction in hydration energy may result in increased activity. |

By analyzing these descriptors, a QSAR model can be validated and used for the virtual screening and rational design of new derivatives based on the this compound scaffold.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govtaylorandfrancis.com The fundamental goal of a QSAR study is to establish a relationship where the biological activity is a function of the physicochemical properties and structural features of the molecules. nih.govdovepress.com These models are pivotal for predicting the activity of novel compounds, thereby guiding synthesis efforts toward more potent molecules and reducing the need for extensive initial screening. dovepress.com

For a series of analogs based on this compound, a QSAR model would be developed by:

Creating a Dataset: Synthesizing and testing a series of derivatives with varied substitutions on the benzyl or thiomorpholine rings to obtain a range of biological activities (e.g., IC₅₀ values).

Calculating Descriptors: Computing a wide array of molecular descriptors for each compound in the series.

Model Building: Using statistical methods, such as multiple linear regression (MLR), to create an equation that links the most relevant descriptors to the observed biological activity. dovepress.com

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation, Q²) and external (e.g., a test set of compounds not used in model generation) validation techniques to ensure its robustness and reliability. dovepress.comnih.gov

A hypothetical QSAR model for a series of thiomorpholine derivatives might take the form shown in the table below. Such a model helps in understanding which properties are critical for activity and allows for the in silico screening of virtual libraries to prioritize candidates for synthesis.

Table 1: Example of a Hypothetical QSAR Model for Thiomorpholine Derivatives

| Parameter | Description |

| Model Equation | log(1/IC₅₀) = -0.85(qS) + 1.25(LogP) - 0.45(TPSA) + 5.20 |

| Statistical Metrics | R² (Coefficient of Determination): 0.91Q² (Cross-validated R²): 0.82F-test (Fischer's value): 18.5 |

| Interpretation | This equation suggests that biological activity (log(1/IC₅₀)) increases with higher lipophilicity (LogP) but decreases with a higher net atomic charge on the sulfur atom (qS) and a larger topological polar surface area (TPSA). The high R² and Q² values would indicate a robust and predictive model. |

Identification of Key Molecular Descriptors

The predictive power of any QSAR model depends entirely on the selection of appropriate molecular descriptors. nih.gov These are numerical values that characterize the properties of a molecule. For this compound and its analogs, key descriptors would likely fall into electronic, hydrophobic, and steric categories.

Electronic Descriptors: These describe the electronic properties of the molecule, which are fundamental to its interaction with biological targets. Key descriptors include the net atomic charges on the heteroatoms (sulfur and nitrogen), dipole moment, and the energy of the frontier molecular orbitals (HOMO and LUMO). scholars.direct The fluorine atom on the benzyl ring acts as a strong electron-withdrawing group, influencing the charge distribution across the entire molecule.

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Topological Polar Surface Area (TPSA) is a key predictor of membrane permeability. Steric parameters like molecular volume and refractivity are important for ensuring a proper fit within a receptor's binding site. nih.gov

Table 2: Potential Key Molecular Descriptors for this compound Analogs

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Net Atomic Charge (on N, S) | Influences hydrogen bonding capacity and polar interactions. dovepress.comscholars.direct |

| Dipole Moment | Affects overall molecular polarity and solubility. dovepress.com | |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. scholars.direct | |

| Hydrophobic | LogP (Octanol/Water Partition) | Governs membrane permeability and hydrophobic interactions with the target. dovepress.com |

| Topological | TPSA (Topological Polar Surface Area) | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Steric/Structural | Molecular Weight | A fundamental property related to Lipinski's Rule of Five for drug-likeness. |

| Number of Rotatable Bonds | Influences conformational flexibility and binding entropy. | |

| Aromatic Ring Count | Aromatic rings are key features for pi-pi stacking interactions within binding sites. nih.gov |

Pharmacophore Modeling and Design

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. fiveable.mewikipedia.org Pharmacophore models are crucial in drug design for virtual screening to identify novel scaffolds and for guiding lead optimization. fiveable.me

For this compound, a pharmacophore model can be hypothesized based on its constituent parts and findings from related molecules. nih.govjchemrev.com The thiomorpholine scaffold itself is considered a valuable pharmacophore element. jchemrev.comresearchgate.net

Key pharmacophoric features would likely include:

Hydrogen Bond Acceptor: The nitrogen atom in the thiomorpholine ring can act as a hydrogen bond acceptor.

Hydrophobic/Aromatic Feature: The 4-fluorobenzyl group provides a distinct hydrophobic and aromatic region, which can engage in van der Waals and pi-pi stacking interactions with a receptor binding site. nih.gov

Halogen Bond Donor: The fluorine atom, while typically considered a weak hydrogen bond acceptor, can participate in favorable halogen bonding, a specific non-covalent interaction that has been shown to be important in ligand recognition. nih.gov

Defined 3D Arrangement: The spatial relationship between the thiomorpholine ring and the fluorophenyl group is critical and defined by the flexible benzyl linker.

In studies on tyrosinase inhibitors, the 4-fluorobenzyl moiety has been identified as a key pharmacophoric feature, where it occupies a conserved region in the enzyme's active site and engages in hydrophobic contacts and halogen bonds. nih.gov

Table 3: Hypothesized Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Type of Interaction |

| Aromatic Ring (AR) | Fluorophenyl Ring | Pi-pi stacking, hydrophobic interactions. |

| Hydrophobic Group (HY) | Benzyl and Thiomorpholine Rings | Hydrophobic interactions, van der Waals forces. nih.gov |

| Hydrogen Bond Acceptor (HBA) | Thiomorpholine Nitrogen | Hydrogen bonding with donor groups on the receptor. nih.gov |

| Halogen Bond Feature | Fluorine Atom | Halogen bonding with electron-rich atoms (e.g., oxygen) in the binding site. nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (for optimization)

A compound's therapeutic success depends not only on its biological activity but also on its ADME properties. In silico ADME prediction is a cost-effective method to evaluate the drug-likeness of a compound early in the discovery process, allowing for optimization to improve its pharmacokinetic profile. mdpi.comresearchgate.net Various computational tools and web servers (e.g., SwissADME, pkCSM) are used to calculate these properties based on molecular structure. mdpi.com

For this compound, in silico analysis would focus on predicting key parameters to assess its potential as an orally available drug. These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification.

Key predicted properties include:

Physicochemical Properties: Molecular Weight (MW), LogP, TPSA, and the number of hydrogen bond donors and acceptors.

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and predict the likelihood of oral bioavailability. All compounds in a series of cytotoxic agents complied with this rule in one study. researchgate.net

Water Solubility: A critical factor for absorption and formulation.

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with transporters like P-glycoprotein (P-gp), which can pump drugs out of cells. researchgate.net

Metabolism: Prediction of which cytochrome P450 (CYP) isoenzymes are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to drug-drug interactions. researchgate.net

Table 4: Representative In Silico ADME Profile for a Molecule Like this compound

| Property | Predicted Value/Classification | Significance for Optimization |

| Physicochemical | MW: ~225 g/mol ; LogP: ~2.5; TPSA: ~50 Ų | Values are within typical ranges for good drug-likeness. |

| Lipinski's Rule of Five | Passes (0 violations) | High probability of good oral bioavailability. researchgate.net |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes/No (Borderline) | The molecule's ability to enter the central nervous system would depend on the specific therapeutic target. |

| P-gp Substrate | No | The compound is not likely to be removed by the P-gp efflux pump, which is favorable. researchgate.net |

| CYP Inhibition | Inhibitor of CYP2D6, CYP3A4 | Potential for drug-drug interactions; may require modification to improve selectivity. researchgate.net |

| Synthetic Accessibility | ~2.5 (Easy) | Indicates that the molecule and its analogs can be synthesized with relative ease. |

Note: The values in this table are representative estimates for a molecule with this structure and are intended for illustrative purposes. Actual values would need to be calculated using specialized software.

Preclinical Biological Activity and Mechanistic Insights in Vitro & Non Human in Vivo Models

Antimicrobial Activities

The thiomorpholine (B91149) ring, a sulfur-containing heterocyclic moiety, and the presence of a halogenated benzyl (B1604629) group are features that have been explored in the development of new antimicrobial agents.

Derivatives containing fluorobenzyl and related heterocyclic structures have demonstrated notable antibacterial properties. For instance, a study on fluorobenzoylthiosemicarbazides, which share a fluorinated aromatic ring, showed that these compounds were active against Gram-positive bacteria. nih.gov Specifically, certain trifluoromethyl derivatives were effective against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov The proposed mechanism for these thiosemicarbazides is the potential allosteric inhibition of D-alanyl-D-alanine ligase. nih.gov

Furthermore, compounds incorporating a morpholine (B109124) ring, structurally similar to thiomorpholine, have been synthesized and evaluated for their antimicrobial potential. researchgate.netresearchgate.net The inclusion of a morpholine moiety is often intended to enhance the antimicrobial efficacy of a lead compound. researchgate.net In a different class of compounds, isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were tested for their antimicrobial activity. nih.gov These compounds, particularly those with a fluorine substitution, showed effective inhibition of Gram-positive bacteria, such as S. aureus. nih.gov For example, some of these carbazole (B46965) derivatives inhibited S. aureus growth by over 60% at a concentration of 16 µg/mL, with MIC values of 32 µg/mL for Staphylococcus strains. nih.gov However, Gram-negative bacteria like E. coli and P. aeruginosa were found to be more resistant to these specific carbazole derivatives. nih.gov

The antibacterial potential of molecular hybrids bearing an imidazole (B134444) moiety has also been reviewed, highlighting the broad-spectrum activity of many such compounds against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the combination of different heterocyclic systems can lead to potent antibacterial agents.

The structural components of 4-(4-Fluorobenzyl)thiomorpholine suggest a potential for antifungal activity. Research into related heterocyclic compounds supports this hypothesis. For example, the synthesis of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, a compound which contains a fluorobenzylthio group, was undertaken to explore its fungicidal activity. researchgate.net

Studies on synthetic benzyl bromides and their derivatives have also shown that certain benzyl bromides exhibit strong antifungal properties. nih.gov Additionally, various natural products and their hybrid molecules are known to possess significant antifungal activities, often by disrupting the fungal cell membrane and inhibiting ergosterol (B1671047) biosynthesis. mdpi.com For instance, carvacrol, a phenolic monoterpenoid, is effective against a variety of Candida species and other fungal strains. mdpi.com While these compounds are structurally distinct from this compound, they underscore the potential of aromatic and heterocyclic structures in the development of new antifungal agents.

A broader review of heterocyclic compounds with antiviral properties highlights the diverse range of structures that can inhibit viral replication. nih.gov This includes derivatives of indazole, thiazolylbenzimidazole, and quinazoline, which have shown activity against various viruses such as Coxsackievirus B4 (CV-B4), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV). nih.gov Another study identified 2-Methylquinazolin-4(3H)-one as a bioactive component with significant antiviral activity against the influenza A virus in vitro. mdpi.com These findings collectively suggest that the heterocyclic nature of the thiomorpholine ring in this compound could confer antiviral potential, though this remains to be experimentally verified.

Anticancer and Antiproliferative Activities

The 4-fluorobenzyl moiety is present in several compounds that have been investigated for their anticancer effects. These studies provide a strong basis for inferring the potential antiproliferative activity of this compound.

A closely related compound, Bis(4-fluorobenzyl)trisulfide (BFBTS), has demonstrated potent anticancer activity across a wide range of tumor cell lines, with IC50 values in the high nanomolar to low micromolar range. nih.gov BFBTS was notably effective against multidrug-resistant cell lines. nih.gov Another study on diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate (3TM) reported significant growth inhibition in human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines, with IC50 values of 4.5 µM and 7 µM, respectively. ajol.inforesearchgate.net

The cytotoxicity of various heterocyclic compounds against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines has been a focus of many studies. For instance, novel chalcone-thienopyrimidine derivatives showed moderate to robust cytotoxicity against both HepG-2 and MCF-7 cells. nih.gov Similarly, new VEGFR-2-targeting 2-thioxobenzo[g]quinazoline derivatives exhibited promising activity against MCF-7 (IC50 = 8.8 ± 0.5–10.9 ± 0.9 μM) and HepG-2 (IC50 = 26.0 ± 2.5–40.4 ± 4.1 μM) cells. mdpi.combohrium.com

The following table summarizes the cytotoxic activities of some compounds structurally related to this compound in various cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 Value | Reference |

| Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate (3TM) | HCT-15 | 4.5 µM | ajol.info |

| Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate (3TM) | MCF-7 | 7 µM | ajol.info |

| 2-thioxobenzo[g]quinazoline derivatives (compounds 13-15) | MCF-7 | 8.8 ± 0.5–10.9 ± 0.9 μM | mdpi.com |

| 2-thioxobenzo[g]quinazoline derivatives (compounds 13-15) | HepG-2 | 26.0 ± 2.5–40.4 ± 4.1 μM | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The antiproliferative effects of many anticancer compounds are mediated through the modulation of the cell cycle. nih.gov Deregulated proliferation is a hallmark of cancer, and targeting the cell cycle is a key therapeutic strategy. nih.gov

Research on Bis(4-fluorobenzyl)trisulfide (BFBTS) revealed that it arrests tumor cells at the G2-M phase of the cell cycle, which is consistent with its activity as an antimicrotubule agent. nih.gov Studies on other heterocyclic compounds have also demonstrated their ability to induce cell cycle arrest. For example, certain chalcone-thienopyrimidine derivatives caused cell cycle arrest at different phases in HepG-2 cells, while some specifically induced a G1 phase arrest in MCF-7 cells. nih.gov Similarly, some 2-thioxobenzo[g]quinazoline derivatives were found to cause cell accumulation in the G1 and S phases in MCF-7 and HepG-2 cells, respectively. mdpi.combohrium.com A ciprofloxacin (B1669076) chalcone (B49325) hybrid was shown to induce cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cell lines. nih.gov These findings suggest that this compound, if found to be cytotoxic, may also exert its effects through modulation of the cell cycle.

Tubulin Polymerization Inhibition

There is currently no direct scientific literature available describing the evaluation of this compound as an inhibitor of tubulin polymerization. However, the 4-fluorobenzyl moiety is present in other compounds that have been studied for this activity. For instance, Bis(4-fluorobenzyl)trisulfide (BFBTS), a synthetic derivative of a natural product, has been shown to inhibit microtubule polymerization dynamics in MCF7 cells at a concentration of 54 nmol/L. nih.gov This compound disrupts microtubule filaments and arrests tumor cells in the G2-M phase of the cell cycle. nih.gov Mass spectrometry studies indicated that BFBTS modifies beta-tubulin at the Cys12 residue. nih.gov It is important to note that BFBTS is structurally distinct from this compound, and thus this activity cannot be directly attributed to the target compound without specific experimental validation.

Enzyme Inhibition Studies

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Specific studies detailing the inhibitory activity of this compound against Dipeptidyl Peptidase IV (DPP-IV) are not prominently available in the current body of scientific literature. DPP-IV inhibitors, also known as gliptins, are a class of oral medications for type 2 diabetes that work by prolonging the action of incretin (B1656795) hormones like GLP-1 and GIP. nih.govcapes.gov.br Research has been conducted on the thiomorpholine scaffold as a potential backbone for new DPP-IV inhibitors. A study on the design and synthesis of thiomorpholine derivatives as DPP-IV inhibitors has been reported, indicating the relevance of this heterocyclic core in the development of such agents. nih.gov However, this particular study did not include the 4-(4-fluorobenzyl) derivative.

Cholinesterase Inhibition (e.g., hAChE, equine BuChE)

No specific research data was found regarding the cholinesterase inhibitory properties of this compound. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. nih.gov While various heterocyclic scaffolds, including those containing piperazine (B1678402) and morpholine rings, have been explored for designing cholinesterase inhibitors, direct evaluation of the this compound compound has not been reported in the reviewed literature. nih.gov

Matrix Metalloprotease (MMP) and TNF-α-Converting Enzyme (TACE) Inhibition

There is no available scientific literature that investigates the inhibitory effects of this compound on Matrix Metalloproteinases (MMPs) or TNF-α-Converting Enzyme (TACE). These enzymes are implicated in inflammatory processes and are targets for various diseases. nih.govnih.govrsc.org TACE, also known as ADAM17, is responsible for releasing the pro-inflammatory cytokine TNF-α from the cell surface. nih.govnih.gov While inhibitors of these enzymes have been developed, there is no evidence to suggest that this compound has been assessed for this activity.

Tyrosinase Inhibition

The most significant body of research related to the biological activity of the 4-(4-fluorobenzyl) moiety is in the area of tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. While direct studies on this compound are absent, extensive research has been conducted on structurally analogous compounds where the sulfur atom of the thiomorpholine ring is replaced by a nitrogen atom (piperidine and piperazine derivatives).

Chemical exploration of the 4-(4-fluorobenzyl)piperidine fragment led to the development of several potent tyrosinase inhibitors. nih.gov Starting from a lead compound, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, with an IC₅₀ of 252 μM, modifications led to significantly more active analogs. nih.gov The most active inhibitor from this series, compound 2d , which incorporates the 4-fluorobenzylpiperidine moiety, exhibited an IC₅₀ value of 7.56 μM against mushroom tyrosinase. nih.gov Kinetic analysis revealed that while some analogs were non-competitive inhibitors, the most potent compound, 2d , acted as a mixed-type inhibitor. nih.gov

Similarly, compounds based on a 4-(4-fluorobenzyl)piperazine core have been synthesized and evaluated as competitive tyrosinase inhibitors. nih.gov These derivatives were found to be active inhibitors of tyrosinase from Agaricus bisporus (AbTYR), with IC₅₀ values in the low micromolar range. nih.gov The standout compound from this series, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26) , was a highly potent competitive inhibitor with an IC₅₀ of 0.18 μM, which is approximately 100 times more active than the reference compound, kojic acid (IC₅₀ = 17.76 μM). nih.gov Docking studies suggested that the 4-fluorobenzyl moiety plays a crucial role by occupying a conserved region in the binding pocket of both AbTYR and modeled human tyrosinase (hTYR). nih.gov

The data from these analogous structures strongly suggest that the 4-(4-fluorobenzyl) group is a key pharmacophoric feature for potent tyrosinase inhibition.

Table 1: Tyrosinase Inhibitory Activity of 4-(4-Fluorobenzyl) Analogs

| Compound/Fragment | Core Structure | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 2d | 4-(4-Fluorobenzyl)piperidine | 7.56 | Mixed-type | nih.gov |

| Compound 26 | 4-(4-Fluorobenzyl)piperazine | 0.18 | Competitive | nih.gov |

| Kojic Acid (Reference) | - | 17.76 | - | nih.gov |

Other Enzyme Targets (e.g., lipase (B570770), α-glucosidase, urease)

A review of the scientific literature indicates no specific studies have been conducted to evaluate the inhibitory activity of this compound against lipase, α-glucosidase, or urease. While these enzymes are important therapeutic targets, and various inhibitors have been developed, research has not yet extended to this particular compound. nih.govnih.govnih.govnih.gov

Lipase: Pancreatic lipase is a target for anti-obesity drugs, with Orlistat being a well-known inhibitor. nih.govmdpi.com

α-Glucosidase: Inhibition of this enzyme is a strategy for managing type 2 diabetes by delaying carbohydrate digestion. nih.gov While compounds containing a 4-fluorobenzyl group have been synthesized and tested as α-glucosidase inhibitors, they possess entirely different core structures from thiomorpholine. nih.gov

Urease: This enzyme is a virulence factor for certain pathogenic bacteria, and its inhibition is a therapeutic goal. nih.govnih.gov Research into urease inhibitors has included scaffolds like 4-fluorocinnamaldehyde (B1661933) based thiosemicarbazones, but not this compound. nih.gov

Receptor Binding and Modulation Assays

Receptor binding and modulation assays are fundamental in vitro tools used to determine if a compound can interact with specific protein receptors and to characterize the nature of this interaction, such as whether it activates (agonism) or blocks (antagonism) the receptor's function. nih.gov These assays often utilize techniques like fluorescence polarization and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding affinity of a compound to a target receptor. nih.govnih.gov

Nuclear Receptor Activation (e.g., LXR, VDR, PPAR, ER, FXR)

Nuclear receptors are a class of proteins found within cells that act as transcription factors, directly regulating gene expression upon binding to specific ligands, such as hormones and other molecules. targetmol.comnih.gov They play crucial roles in development, homeostasis, and metabolism. targetmol.comnih.gov Key members of this family include the Liver X Receptor (LXR), Vitamin D Receptor (VDR), Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptor (ER), and Farnesoid X Receptor (FXR). nih.govnih.govmdpi.comnih.gov Assays to determine a compound's effect on these receptors, such as competitive binding assays or cell-based transactivation assays, are critical for drug discovery in metabolic diseases, cancer, and inflammatory conditions. nih.govnih.govresearchgate.netnih.gov

Despite a thorough review of available data, no specific studies detailing the direct binding or modulation of LXR, VDR, PPAR, ER, or FXR by this compound have been identified. Therefore, its activity profile regarding these specific nuclear receptors remains uncharacterized in the public domain.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes, a process vital for nucleotide synthesis and for regulating adenosine (B11128) signaling. nih.gov Inhibition of ENTs, particularly ENT1 and ENT2, is a target for therapeutic intervention in cancer and cardiovascular diseases. nih.gov The inhibitory potential of a compound is typically assessed by measuring the uptake of a radiolabeled nucleoside, like [3H]uridine, in cells engineered to express specific ENT subtypes. nih.gov

No published research was found that specifically investigates the inhibitory activity of this compound on any of the equilibrative nucleoside transporter subtypes (ENT1, ENT2, ENT3, or ENT4).

G Protein-Coupled Receptor (GPCR) Interactions

G Protein-Coupled Receptors (GPCRs) represent a vast and diverse family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. nih.gov They are among the most significant drug targets in medicine. nih.gov Investigating the interaction of a compound with a GPCR involves binding assays to determine affinity and functional assays to measure the downstream signaling response, revealing whether the compound acts as an agonist or antagonist. nih.govnih.gov

A comprehensive search of scientific literature did not yield any data on the binding or functional modulation of any G Protein-Coupled Receptor by this compound.

Other Mechanistic Biological Investigations

Anti-Aβ Aggregation Studies

The aggregation of the amyloid-β (Aβ) peptide into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. benthamscience.comnih.gov Small molecules that can inhibit this aggregation process are of significant interest as potential therapeutic agents. benthamscience.com The efficacy of such inhibitors is commonly evaluated using biophysical techniques like the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils, and imaging methods such as atomic force microscopy. nih.govnih.gov

No studies were identified that have evaluated the potential of this compound to inhibit the aggregation of amyloid-β peptides.

Nematicidal Activity in Model Organisms (e.g., C. elegans)

The nematode Caenorhabditis elegans (C. elegans) is a widely used model organism for screening compounds for nematicidal (nematode-killing) activity due to its short life cycle and simple anatomy. nih.govnih.gov Such assays are crucial for discovering new anthelmintic agents to combat parasitic nematode infections in humans, animals, and plants. nih.gov These studies typically involve exposing the nematodes to the test compound and observing effects on mortality, movement, and development. e3s-conferences.orgresearchgate.net

The nematicidal properties of this compound against C. elegans or other nematode species have not been reported in the reviewed scientific literature. While studies have been conducted on related heterocyclic structures like thiazine (B8601807) derivatives, no specific data exists for the titled compound. nih.gov

Interference with Parasite Mitochondria Function (e.g., Antileishmanial)

There is currently no publicly available scientific literature detailing the direct effects of this compound on parasite mitochondria function or its potential antileishmanial activity. While the broader class of thiomorpholine derivatives has been investigated for various biological activities, including antiprotozoal and antimalarial effects, specific studies on the 4-(4-Fluorobenzyl) derivative in the context of parasitic infections, particularly those targeting mitochondrial pathways, have not been reported. jchemrev.comdergipark.org.trnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Research into the antileishmanial properties of other heterocyclic compounds is ongoing, but specific data for this compound remains unavailable. dergipark.org.trnih.govnih.govresearchgate.netresearchgate.net

Immunomodulatory Effects (e.g., LPS-induced TNF-α secretion inhibition)

No specific studies on the immunomodulatory effects of this compound, including the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion, have been found in the public domain. The general class of thiomorpholine derivatives has been noted for a range of biological activities, but specific data linking the 4-(4-Fluorobenzyl) analog to immunomodulation or anti-inflammatory pathways is absent from the current body of scientific literature. jchemrev.comresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net Therefore, any potential influence of this compound on inflammatory responses such as the LPS-induced TNF-α pathway has not been established.

Structure Activity Relationship Sar and Lead Optimization Strategies

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of 4-(4-Fluorobenzyl)thiomorpholine is a composite of the contributions from its distinct chemical substructures. Both the thiomorpholine (B91149) heterocycle and the substituted benzyl (B1604629) group are recognized pharmacophores that can be fine-tuned to modulate potency and selectivity. researchgate.netmdpi.com

The 4-fluorobenzyl group plays a crucial role in the molecule's interaction with biological targets. The fluorine atom, in particular, can significantly influence the compound's electronic properties and binding capabilities. In studies of related compounds, the presence of a halogen on a phenyl ring has been found to be essential for inhibitory effects on certain transporters. polyu.edu.hk

Modifications to this part of the molecule can have a profound impact on activity. For instance, research on tyrosinase inhibitors has shown that the 4-fluorobenzyl moiety is effective at occupying conserved regions within the enzyme's binding site. nih.gov Altering the position or nature of the halogen, or introducing other substituents on the benzene (B151609) ring, can either enhance or diminish biological activity. For example, replacing a naphthalene (B1677914) moiety with a benzene ring in some inhibitor series abolished their effects, but re-introducing substituents like a methyl or ethyl group could restore activity. polyu.edu.hk This highlights the sensitivity of target interactions to the specific substitution pattern on the aromatic ring.

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netjchemrev.comjchemrev.com This means it is a structural motif that appears in a wide range of biologically active compounds, suggesting it has favorable properties for drug development. researchgate.netjchemrev.com As a thio-analog of morpholine (B109124), the thiomorpholine ring, where a sulfur atom replaces the oxygen, increases the molecule's lipophilicity. researchgate.net This can influence its pharmacokinetic profile, including membrane permeability and metabolic stability. mdpi.com

The binding affinity of a compound is highly dependent on the nature and position of its substituents. Even minor structural changes, such as the addition of methyl groups to a heterocyclic ring, have been shown to dramatically increase binding affinity. nih.gov This enhancement is often the result of favorable changes in the thermodynamics of binding, such as a reduction in the loss of binding entropy. bohrium.com

For this compound, substituents could be added to either the benzyl ring or the thiomorpholine ring itself to tune the binding affinity. The goal of such modifications is to optimize interactions with the target, which may include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The following table illustrates a hypothetical SAR for analogs of this compound, demonstrating how different substituents on the benzyl ring might influence inhibitory potency against a hypothetical enzyme.

Table 1: Hypothetical Structure-Activity Relationship of Benzyl Ring Substituents

| Compound Analog | Modification on Benzyl Ring | Hypothetical IC₅₀ (nM) | Rationale based on SAR Principles |

| Lead Compound | 4-Fluoro | 50 | Baseline potency from the lead structure. |

| Analog 1 | 4-Chloro | 45 | A different halogen may slightly alter electronic and steric properties, potentially improving binding. |

| Analog 2 | 4-Methyl | 75 | A methyl group adds bulk and hydrophobicity, which may or may not be favorable depending on the target pocket. |

| Analog 3 | 2,4-Difluoro | 25 | Additional fluorine may create stronger or more numerous interactions within the binding site. |

| Analog 4 | 4-Trifluoromethyl | 60 | The electron-withdrawing CF₃ group significantly alters electronics, which could impact binding affinity. |

| Analog 5 | No substituent | 200 | Removal of the key fluorine atom, shown to be important in related compounds, likely reduces potency. polyu.edu.hk |

Note: The IC₅₀ values are for illustrative purposes to demonstrate SAR principles.

Rational Design for Enhanced Therapeutic Potential

A critical goal in lead optimization is to improve the compound's selectivity towards its intended biological target over other related targets, which helps to minimize off-target effects. danaher.com SAR studies are crucial for achieving this. For example, in a series of transporter inhibitors, subtle changes to substituents on a phenyl ring determined whether the compound inhibited one, both, or neither of two related transporters (ENT1 and ENT2). polyu.edu.hkpolyu.edu.hk

For this compound, selectivity could be optimized by systematically modifying its structure. Introducing specific functional groups could favor interaction with the desired target while disfavoring binding to others. This could involve, for instance, adding a group that exploits a unique amino acid residue present only in the active site of the intended target.

Table 2: Hypothetical Design Strategy for Improving Target Selectivity

| Modification | Hypothetical Target A IC₅₀ (nM) | Hypothetical Target B IC₅₀ (nM) | Selectivity Ratio (B/A) | Design Rationale |

| Parent Compound | 50 | 150 | 3 | The lead compound shows modest selectivity. |

| Add 3-hydroxyl to benzyl ring | 40 | 800 | 20 | Introduce a hydrogen-bond donor to interact with a specific residue in Target A, not present in Target B. |

| Add methyl to thiomorpholine C-2 | 200 | 250 | 1.25 | Introduce steric hindrance that negatively impacts binding to both targets, reducing selectivity. |

| Replace 4-F with 4-CN on benzyl ring | 60 | 90 | 1.5 | Altering electronics without adding a specific interaction may not improve selectivity. |

Note: The data are for illustrative purposes to demonstrate rational design principles for selectivity.

The therapeutic effect of a drug is predicated on its interaction with a biological target. mdpi.com The rational design of this compound analogs would focus on enhancing the key molecular interactions responsible for its biological activity. The thiomorpholine ring can improve solubility and membrane permeability, while its nitrogen can act as a hydrogen bond acceptor. mdpi.comresearchgate.net The fluorobenzyl moiety can fit into hydrophobic pockets and engage in specific interactions. nih.gov

Computational methods like molecular docking can simulate how a molecule fits into the active site of a target protein, predicting key interactions. nih.gov Such studies might reveal that the fluorine atom forms a crucial hydrogen bond or that the phenyl ring participates in pi-stacking with an aromatic amino acid residue. This knowledge allows chemists to design new analogs with additional functional groups that can form more or stronger interactions, thereby increasing the compound's potency and efficacy. nih.gov

Iterative Design-Make-Test-Analyze (DMTA) Cycles in Lead Optimization

The journey of a promising hit compound to a clinical candidate is rarely linear. It involves a rigorous and cyclical process of lead optimization known as the Design-Make-Test-Analyze (DMTA) cycle. massbio.org This iterative approach is fundamental in medicinal chemistry for refining the properties of a lead compound, such as this compound, to enhance its efficacy, selectivity, and pharmacokinetic profile.

The DMTA cycle is a hypothesis-driven process where each turn of the cycle is designed to answer specific questions about the compound's structure-activity relationship (SAR). massbio.org The process begins with the Design phase, where chemists propose modifications to the lead structure based on existing data and computational modeling. For this compound, this could involve altering the substitution pattern on the benzyl ring, modifying the thiomorpholine ring, or replacing the benzyl group altogether.

In the Make phase, the newly designed analogs are synthesized. The Test phase involves subjecting these compounds to a battery of biological assays to determine their activity against the intended target, as well as initial profiling for properties like metabolic stability and cytotoxicity. The resulting data from these tests are then collated and examined in the Analyze phase. This analysis aims to understand the impact of the structural modifications on the compound's biological activity and properties, which in turn informs the next round of design. massbio.orgresearchgate.net

This iterative refinement continues until a compound with the desired profile, a clinical candidate, is identified. massbio.org The integration of computational tools, artificial intelligence, and machine learning is increasingly being used to accelerate each stage of the DMTA cycle, from predicting the properties of virtual compounds to prioritizing synthetic routes. digitellinc.comdigitellinc.com

Below is a hypothetical representation of a DMTA cycle for the optimization of this compound.

Table 1: Hypothetical DMTA Cycle for Analogs of this compound

| Compound ID | Modification from Parent Compound | Rationale | Hypothetical IC₅₀ (nM) | Analysis and Next Steps |

|---|---|---|---|---|

| Lead-001 | This compound | Initial Hit Compound | 500 | Moderate potency. Plan to explore the role of the fluorine atom and the thiomorpholine ring. |